molecular formula C₁₇H₂₅NO₁₀S B1140212 PROPIONYL 3,4,6-TRI-O-ACETYL-2-ACETAMIDO-2-DEOXY-BETA-D-THIOGALACTOPYRANOSIDE CAS No. 936026-72-1

PROPIONYL 3,4,6-TRI-O-ACETYL-2-ACETAMIDO-2-DEOXY-BETA-D-THIOGALACTOPYRANOSIDE

Cat. No.: B1140212
CAS No.: 936026-72-1
M. Wt: 435.45
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROPIONYL 3,4,6-TRI-O-ACETYL-2-ACETAMIDO-2-DEOXY-BETA-D-THIOGALACTOPYRANOSIDE is a complex carbohydrate derivative used primarily in proteomics research. It has a molecular formula of C17H25NO10S and a molecular weight of 435.45

Scientific Research Applications

PROPIONYL 3,4,6-TRI-O-ACETYL-2-ACETAMIDO-2-DEOXY-BETA-D-THIOGALACTOPYRANOSIDE has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound are designed to scale up the laboratory synthesis processes. These methods focus on optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis platforms is common in industrial settings to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

PROPIONYL 3,4,6-TRI-O-ACETYL-2-ACETAMIDO-2-DEOXY-BETA-D-THIOGALACTOPYRANOSIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced .

Mechanism of Action

The mechanism of action of PROPIONYL 3,4,6-TRI-O-ACETYL-2-ACETAMIDO-2-DEOXY-BETA-D-THIOGALACTOPYRANOSIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s acetyl and acetamido groups play a crucial role in these interactions, influencing the binding affinity and specificity. The pathways involved often include glycosylation and other post-translational modifications, which are essential for various biological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROPIONYL 3,4,6-TRI-O-ACETYL-2-ACETAMIDO-2-DEOXY-BETA-D-THIOGALACTOPYRANOSIDE is unique due to its specific combination of functional groups and its beta-D-thiogalactopyranoside configuration. This uniqueness makes it particularly valuable in studies of carbohydrate-protein interactions and glycosylation processes .

Properties

IUPAC Name

3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO10S/c1-8(19)18-14-16(27-11(4)22)15(26-10(3)21)12(7-25-9(2)20)28-17(14)29-6-5-13(23)24/h12,14-17H,5-7H2,1-4H3,(H,18,19)(H,23,24)/t12-,14-,15+,16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLORUKFYOHVXSC-CMZRPVNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1SCCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1SCCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858336
Record name 3-[(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-galactopyranosyl)thio]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936026-72-1
Record name 3-[(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-galactopyranosyl)thio]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.